5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
5-Cyclobutyl-3-azabicyclo[311]heptane-1-carboxylic acid is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability. Another method includes the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to mimic the fragment of meta-substituted benzenes in biologically active compounds . This mimicry can lead to improved metabolic stability and lipophilicity compared to the parent arene-containing drug.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are used as bioisosteres for meta-substituted arenes.
Bicyclo[2.2.2]octanes: Another class of bicyclic compounds with applications in medicinal chemistry.
Bicyclo[1.1.1]pentanes: Known for their use in drug design as bioisosteres for benzene rings.
Uniqueness: 5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid stands out due to its specific structural features, which allow it to serve as a versatile building block in organic synthesis and drug design. Its ability to improve the physicochemical properties of drug candidates makes it a valuable compound in medicinal chemistry research .
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c13-9(14)11-4-10(5-11,6-12-7-11)8-2-1-3-8/h8,12H,1-7H2,(H,13,14) |
InChI Key |
BNAORTUJRXFRKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C23CC(C2)(CNC3)C(=O)O |
Origin of Product |
United States |
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